N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
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Overview
Description
N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine is an organic compound that features a bromine atom attached to a phenyl group, which is further connected to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine typically involves a Suzuki cross-coupling reaction. This method uses 4-bromoaniline and 4-bromobiphenyl as starting materials. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines.
Scientific Research Applications
N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved often include signal transduction and metabolic processes, where the compound binds to active sites or allosteric sites on proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
4-bromobiphenyl: Shares the biphenyl structure but lacks the additional phenyl group.
N-phenyl-4-bromoaniline: Similar structure but without the biphenyl moiety.
4,4’-dibromobiphenyl: Contains two bromine atoms but lacks the amine group.
Uniqueness
N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine is unique due to its combination of a brominated phenyl group and a biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific electronic or steric characteristics .
Properties
IUPAC Name |
N-(4-bromophenyl)-N,4-diphenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN/c25-21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDFEVPHXYRVDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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